![molecular formula C17H14N2OS B14006468 5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one CAS No. 62476-42-0](/img/structure/B14006468.png)
5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Diphenyl-4-thia-1,6-diazabicyclo[330]oct-5-en-7-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its bicyclic framework, along with two phenyl groups attached to the eighth carbon atom
Preparation Methods
The synthesis of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the sulfur and nitrogen atoms or the phenyl groups.
Scientific Research Applications
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom, resulting in different chemical properties and applications.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity, particularly in the central nervous system.
The uniqueness of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[33
Properties
CAS No. |
62476-42-0 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5,5-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C17H14N2OS/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)19-11-12-21-16(19)18-15/h1-10H,11-12H2 |
InChI Key |
LWGYIMDRVXONEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)C(N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


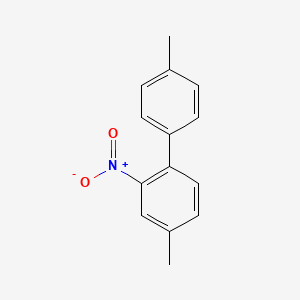
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
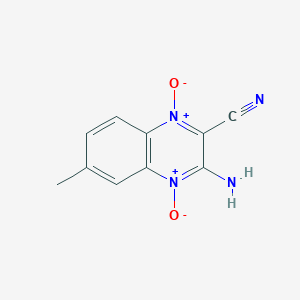

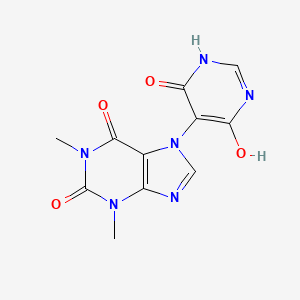
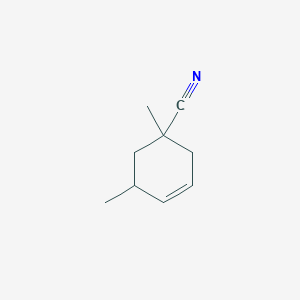

![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
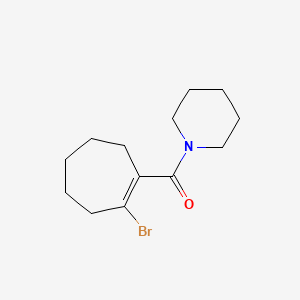
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
